molecular formula C11H13N5OS B2567803 N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2202423-93-4

N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2567803
CAS No.: 2202423-93-4
M. Wt: 263.32
InChI Key: CVFDKFYBRSMXRK-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a heterocyclic compound that features a thiophene ring, a triazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted azetidines.

Scientific Research Applications

N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which provides a unique set of electronic and steric properties that can be exploited in various scientific applications.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3-(triazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c17-11(12-6-10-2-1-5-18-10)15-7-9(8-15)16-4-3-13-14-16/h1-5,9H,6-8H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFDKFYBRSMXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CS2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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